molecular formula C20H23N3O2S B4646750 5-(4-butoxyphenyl)-3-[(4-methoxyphenyl)methylsulfanyl]-1H-1,2,4-triazole

5-(4-butoxyphenyl)-3-[(4-methoxyphenyl)methylsulfanyl]-1H-1,2,4-triazole

Cat. No.: B4646750
M. Wt: 369.5 g/mol
InChI Key: CCSYFCGDHJLMMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-butoxyphenyl)-3-[(4-methoxyphenyl)methylsulfanyl]-1H-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agriculture, and materials science. This particular compound features a triazole ring substituted with butoxyphenyl and methoxyphenyl groups, which may contribute to its unique chemical and biological properties.

Properties

IUPAC Name

5-(4-butoxyphenyl)-3-[(4-methoxyphenyl)methylsulfanyl]-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S/c1-3-4-13-25-18-11-7-16(8-12-18)19-21-20(23-22-19)26-14-15-5-9-17(24-2)10-6-15/h5-12H,3-4,13-14H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCSYFCGDHJLMMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NC(=NN2)SCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-butoxyphenyl)-3-[(4-methoxyphenyl)methylsulfanyl]-1H-1,2,4-triazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.

    Substitution Reactions: The butoxyphenyl and methoxyphenyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Thioether Formation: The methoxyphenyl group is attached via a thioether linkage, which can be achieved using thiol reagents under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-butoxyphenyl)-3-[(4-methoxyphenyl)methylsulfanyl]-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the triazole ring or the thioether linkage.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the phenyl rings, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogenated solvents, strong bases like sodium hydride, and catalysts such as palladium on carbon.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole derivatives, thiols.

    Substitution: Functionalized phenyl derivatives.

Scientific Research Applications

5-(4-butoxyphenyl)-3-[(4-methoxyphenyl)methylsulfanyl]-1H-1,2,4-triazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(4-butoxyphenyl)-3-[(4-methoxyphenyl)methylsulfanyl]-1H-1,2,4-triazole is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The butoxyphenyl and methoxyphenyl groups may enhance the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

    5-(4-butoxyphenyl)-1H-1,2,4-triazole: Lacks the methoxyphenyl group, which may result in different biological activities.

    3-(4-methoxyphenyl)-1H-1,2,4-triazole: Lacks the butoxyphenyl group, potentially altering its chemical properties and reactivity.

    5-(4-butoxyphenyl)-3-phenyl-1H-1,2,4-triazole: Contains a phenyl group instead of the methoxyphenyl group, which may affect its interactions with molecular targets.

Uniqueness

5-(4-butoxyphenyl)-3-[(4-methoxyphenyl)methylsulfanyl]-1H-1,2,4-triazole is unique due to the presence of both butoxyphenyl and methoxyphenyl groups, which may confer distinct chemical and biological properties. These substituents can influence the compound’s solubility, stability, and interactions with biological molecules, making it a valuable compound for various research applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-butoxyphenyl)-3-[(4-methoxyphenyl)methylsulfanyl]-1H-1,2,4-triazole
Reactant of Route 2
Reactant of Route 2
5-(4-butoxyphenyl)-3-[(4-methoxyphenyl)methylsulfanyl]-1H-1,2,4-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.